Cas no 77590-52-4 (2-(6-fluoro-1H-indol-3-yl)propan-1-amine)

2-(6-fluoro-1H-indol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(6-fluoro-1H-indol-3-yl)propan-1-amine
- 2-(6-Fluoro-1H-indol-3-yl)propylamine
- AC1L68IL
- AC1Q4NYA
- AR-1C8245
- CTK5E4674
- NSC96905
- NSC-96905
- SureCN6469180
- 77590-52-4
- DTXSID80294526
- 1H-Indole-3-ethanamine, 6-fluoro-.beta.-methyl-
- KJGOEBPCOOEHSG-UHFFFAOYSA-N
- SCHEMBL6469180
- 2-(6-Fluoro-1H-indol-3-yl)propylamine #
- EN300-345167
-
- MDL: MFCD21985132
- インチ: InChI=1S/C11H13FN2/c1-7(5-13)10-6-14-11-4-8(12)2-3-9(10)11/h2-4,6-7,14H,5,13H2,1H3
- InChIKey: KJGOEBPCOOEHSG-UHFFFAOYSA-N
- ほほえんだ: CC(CN)C1=CNC2=C1C=CC(=C2)F
計算された属性
- せいみつぶんしりょう: 192.10639
- どういたいしつりょう: 192.10627659g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 41.8Ų
じっけんとくせい
- PSA: 41.81
- LogP: 3.06950
2-(6-fluoro-1H-indol-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345167-0.05g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 0.05g |
$1261.0 | 2025-03-18 | |
Enamine | EN300-345167-0.25g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 0.25g |
$1381.0 | 2025-03-18 | |
Enamine | EN300-345167-0.1g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 0.1g |
$1320.0 | 2025-03-18 | |
Enamine | EN300-345167-10g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 10g |
$6450.0 | 2023-09-03 | ||
Enamine | EN300-345167-1.0g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
Enamine | EN300-345167-2.5g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 | |
Enamine | EN300-345167-0.5g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 0.5g |
$1440.0 | 2025-03-18 | |
Enamine | EN300-345167-10.0g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 10.0g |
$6450.0 | 2025-03-18 | |
Enamine | EN300-345167-1g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 1g |
$1500.0 | 2023-09-03 | ||
Enamine | EN300-345167-5.0g |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine |
77590-52-4 | 95.0% | 5.0g |
$4349.0 | 2025-03-18 |
2-(6-fluoro-1H-indol-3-yl)propan-1-amine 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
2-(6-fluoro-1H-indol-3-yl)propan-1-amineに関する追加情報
2-(6-Fluoro-1H-indol-3-yl)propan-1-amine: A Comprehensive Overview
2-(6-fluoro-1H-indol-3-yl)propan-1-amine, also known by its CAS number 77590-52-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic molecule, with a fluoro substituent at the 6-position and an aminoethyl group attached at the 3-position. The structure of this compound is characterized by its indole ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The aminoethyl group at the 3-position introduces additional functional groups, making this compound versatile for various applications.
The synthesis of 2-(6-fluoroindolyl)propanamine involves several steps, including the formation of the indole ring and subsequent substitution reactions to introduce the fluoro and aminoethyl groups. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, the use of transition metal catalysts and microwave-assisted synthesis has significantly improved the yield and purity of this compound.
In terms of pharmacological activity, 2-(6-fluoroindolyl)propanamine has been studied for its potential as a drug candidate. Indole derivatives are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Recent research has highlighted the ability of this compound to modulate cellular signaling pathways, particularly those involving protein kinases and transcription factors. For example, studies have shown that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation, making it a promising candidate for anticancer drug development.
Beyond its pharmacological applications, CAS 77590-52-4 has also been explored in materials science. The indole moiety in this compound can serve as a building block for constructing supramolecular assemblies or functional materials. For instance, researchers have investigated the self-assembling properties of this compound under different conditions, leading to the formation of ordered nanostructures with potential applications in sensors or drug delivery systems.
The stability and reactivity of 2-(6-fluoroindolyl)propanamine are critical factors in determining its suitability for various applications. Studies have shown that this compound exhibits moderate stability under physiological conditions but can undergo degradation under harsh conditions such as high pH or oxidative stress. Understanding these properties is essential for optimizing its use in biological systems or industrial processes.
In conclusion, CAS 77590-52-4, or 2-(6-fluoroindolyl)propanamine, is a multifaceted compound with potential applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers in academia and industry alike.
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